molecular formula C17H24N2O3 B8391942 Benzyl 3-(2-aminocyclohexyl)-3-hydroxyazetidine-1-carboxylate

Benzyl 3-(2-aminocyclohexyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B8391942
M. Wt: 304.4 g/mol
InChI Key: WINCIMSJAZNQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(2-aminocyclohexyl)-3-hydroxyazetidine-1-carboxylate is a complex organic compound that features a benzyl group, an aminocyclohexyl group, and a hydroxyazetidine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-aminocyclohexyl)-3-hydroxyazetidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the benzyl and aminocyclohexyl groups. The reaction conditions often require the use of protecting groups to ensure selective reactions at different stages.

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Introduction of Benzyl Group: The benzyl group can be introduced via benzylation reactions using benzyl halides in the presence of a base.

    Aminocyclohexyl Group Addition: The aminocyclohexyl group can be added through nucleophilic substitution reactions involving cyclohexylamines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-aminocyclohexyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 3-(2-aminocyclohexyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-aminocyclohexyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-(2-aminocyclohexyl)-3-hydroxyazetidine-1-carboxylate: shares structural similarities with other azetidine derivatives and benzylated compounds.

    Azetidine-3-carboxylate: Another azetidine derivative with different substituents.

    Benzyl-2-aminocyclohexane: A compound with a similar benzyl and aminocyclohexyl structure but lacking the azetidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its azetidine ring, in particular, is a rare and valuable feature in medicinal chemistry.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

benzyl 3-(2-aminocyclohexyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C17H24N2O3/c18-15-9-5-4-8-14(15)17(21)11-19(12-17)16(20)22-10-13-6-2-1-3-7-13/h1-3,6-7,14-15,21H,4-5,8-12,18H2

InChI Key

WINCIMSJAZNQSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2(CN(C2)C(=O)OCC3=CC=CC=C3)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of benzyl 3-hydroxy-3-(2-oxocyclohexyl)azetidine-1-carboxylate (100 mg, 330 mmol) in methanol (1.60 mL) in the presence of ammonium acetate (191 mg, 2.48 mmol was cooled to 0° C. for 1 hour. Sodium cyanoborohydride (81.5 mg, 1.30 mmol) was added and the mixture was stirred at room temperature for 16 hours. To the reaction mixture was added 6 N hydrogen chloride (800 μL) and extracted with ethyl acetate. The aqueous layer was basified with aqueous sodium bicarbonate (pH 9) and extracted with dichloromethane. The combined organic portion was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford benzyl-3-(2-aminocyclohexyl)-3-hydroxyazetidine-1-carboxylate (73.7 mg, 73%). MS (EI) for C17H24N2O3: 305 (MH+).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
81.5 mg
Type
reactant
Reaction Step Two
Quantity
800 μL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.